

# Spectroscopic analysis of Trigoxyphin A using NMR and mass spectrometry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Trigoxyphin A

Cat. No.: B1504111

[Get Quote](#)

## Disclaimer

Please be advised that "**Trigoxyphin A**" is a fictional compound. The following application notes, protocols, and data are presented as a hypothetical example to demonstrate the process of spectroscopic analysis for structural elucidation of a novel natural product. The data has been generated to be representative of a plausible organic molecule and is for illustrative purposes only.

## Application Note: Structural Elucidation of Trigoxyphin A, a Novel Alkaloid, using NMR and High-Resolution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Trigoxyphin A** is a novel alkaloid isolated from the methanolic extract of the Amazonian plant *Trigonia toxicaria*. Preliminary in-vitro assays have indicated its potential as a potent inhibitor of the NF- $\kappa$ B signaling pathway, suggesting its promise as a lead compound for anti-inflammatory drug development. The definitive structural characterization of this previously unknown molecule is essential for further pharmacological studies and synthesis efforts. This document outlines the integrated spectroscopic approach, employing 1D and 2D Nuclear Magnetic

Resonance (NMR) and Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry, used to elucidate the complete chemical structure of **Trigoxyphin A**.

## Results and Discussion

High-resolution mass spectrometry (HRMS) established the molecular formula of **Trigoxyphin A** as  $C_{17}H_{18}N_2O_4$ . The comprehensive analysis of  $^1H$  and  $^{13}C$  NMR spectra, in conjunction with 2D NMR experiments including COSY, HSQC, and HMBC, enabled the unambiguous assignment of all proton and carbon signals. The HMBC correlations were particularly crucial in connecting the distinct spin systems identified by COSY, leading to the final planar structure. The relative stereochemistry was subsequently confirmed through NOESY experiments. The combined data conclusively identified **Trigoxyphin A** as a previously uncharacterized beta-carboline alkaloid derivative.

## Spectroscopic Data

**Table 1: Mass Spectrometry Data for Trigoxyphin A**

Parameter	Value
Ionization Mode	ESI+
Molecular Formula	$C_{17}H_{18}N_2O_4$
Calculated Exact Mass	314.1267
Measured $m/z$ $[M+H]^+$	314.1271
Key Fragments ( $m/z$ )	283.10, 255.09, 196.07

**Table 2:  $^1H$  and  $^{13}C$  NMR Spectroscopic Data for Trigoxyphin A (500 MHz,  $CDCl_3$ )**

Position	$\delta$ C (ppm)	$\delta$ H (ppm), Multiplicity (J in Hz)
1	138.5	-
3	111.2	7.55, s
4	128.9	-
4a	127.6	-
4b	108.1	-
5	121.5	7.98, d (7.8)
6	120.1	7.25, t (7.5)
7	129.8	7.45, t (7.6)
8	112.9	7.60, d (8.0)
9	140.2	9.50, br s (NH)
1'	55.4	4.85, t (6.5)
2'	29.8	2.10, m
3'	68.2	3.90, t (6.2)
4'	172.1	-
1''	135.4	-
2''/6''	130.5	7.80, d (8.5)
3''/5''	115.2	6.95, d (8.5)
4''	160.3	-
OMe-4''	55.8	3.85, s

## Experimental Protocols

### Sample Preparation

A 5 mg sample of purified **Trigoxyphin A**, isolated via semi-preparative HPLC, was dissolved in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm high-precision NMR tube for analysis. For mass spectrometry, a 1 mg/mL stock solution was prepared in methanol, which was further diluted to 10  $\mu\text{g/mL}$  with 50:50 acetonitrile/water containing 0.1% formic acid.

## Mass Spectrometry Protocol

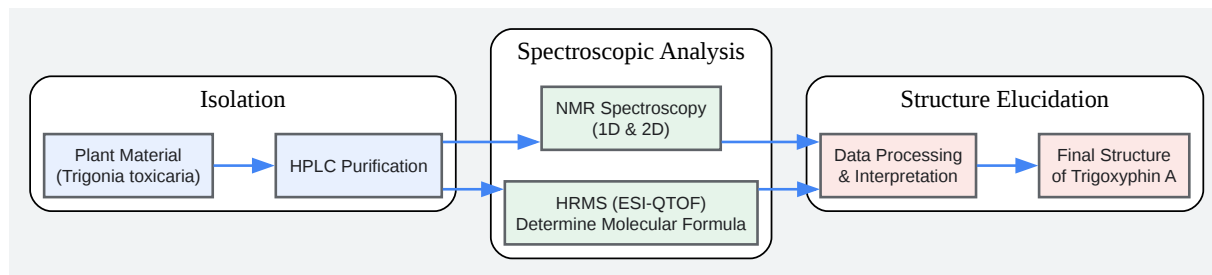
- Instrument: Agilent 6545 Q-TOF LC/MS
- Ion Source: Dual AJS ESI
- Polarity: Positive
- Scan Range: 100-1000 m/z
- Capillary Voltage: 3500 V
- Nozzle Voltage: 500 V
- Gas Temperature: 325 °C
- Drying Gas Flow: 8 L/min
- Nebulizer Pressure: 35 psig
- Sheath Gas Temperature: 350 °C
- Sheath Gas Flow: 11 L/min
- Fragmentor Voltage: 175 V
- Data Acquisition: Acquired in centroid mode.

## NMR Spectroscopy Protocol

- Instrument: Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.
- Solvent:  $\text{CDCl}_3$

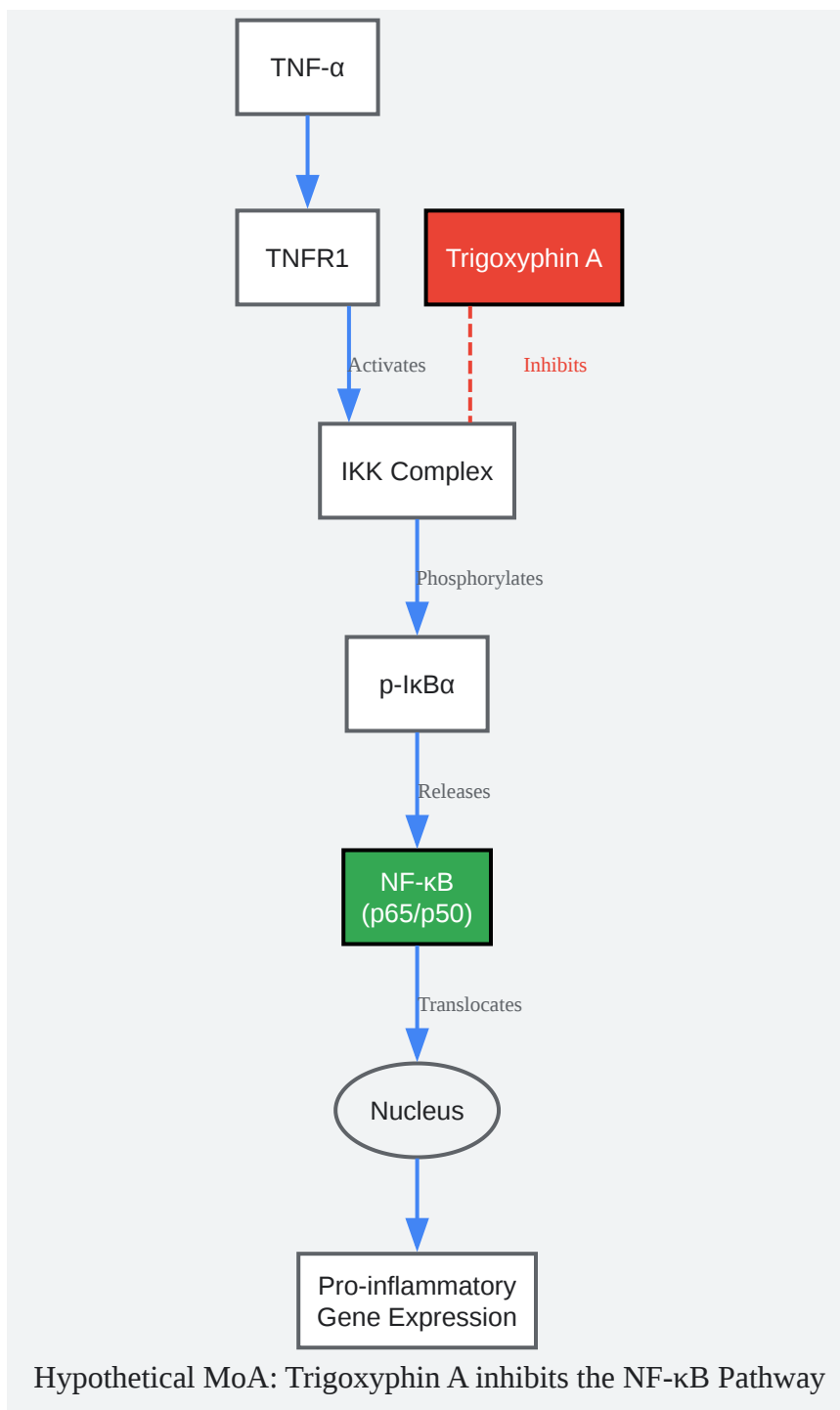
- Temperature: 298 K
- $^1\text{H}$  NMR:
  - Pulse Program: zg30
  - Spectral Width: 16 ppm
  - Acquisition Time: 3.28 s
  - Relaxation Delay: 2.0 s
  - Number of Scans: 16
- $^{13}\text{C}$  NMR:
  - Pulse Program: zgpg30
  - Spectral Width: 240 ppm
  - Acquisition Time: 1.09 s
  - Relaxation Delay: 2.0 s
  - Number of Scans: 1024
- 2D NMR (COSY, HSQC, HMBC): Standard Bruker pulse programs (cosygpgf, hsqcedetgpsisp2.2, hmbcgpndqf) were used with default parameters, optimized for a compound of approximately 300-350 Da.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation and structural elucidation of **Trigoxyphein A**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic analysis of Trigoxypin A using NMR and mass spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1504111#spectroscopic-analysis-of-trigoxypin-a-using-nmr-and-mass-spectrometry\]](https://www.benchchem.com/product/b1504111#spectroscopic-analysis-of-trigoxypin-a-using-nmr-and-mass-spectrometry)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)